Macitentan impurity B
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Overview
Description
. This impurity is significant in the pharmaceutical industry as it needs to be controlled and quantified to ensure the safety and efficacy of the final drug product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macitentan impurity B involves the dealkylation of Macitentan. This process typically includes the use of strong acids or bases under controlled conditions to remove the propyl group from Macitentan, resulting in the formation of N-Despropyl-N-ethyl Macitentan .
Industrial Production Methods
In an industrial setting, the production of this compound is carefully monitored and controlled. High-performance liquid chromatography (HPLC) is often employed to separate and quantify this impurity during the manufacturing process . The use of robust analytical methods ensures that the levels of this compound remain within acceptable limits.
Chemical Reactions Analysis
Types of Reactions
Macitentan impurity B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Macitentan impurity B has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with various biological targets.
Mechanism of Action
The mechanism of action of Macitentan impurity B is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is structurally similar to Macitentan and may exhibit similar interactions with endothelin receptors. Macitentan itself works by binding to endothelin A and endothelin B receptors, blocking the effects of endothelin-1 and endothelin-2, which are involved in vasoconstriction and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Macitentan: The parent compound, used for the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist used for similar indications.
Ambrisentan: A selective endothelin receptor antagonist with a different receptor binding profile.
Uniqueness
Macitentan impurity B is unique in its structural similarity to Macitentan while lacking the propyl group. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, making it essential to monitor and control its levels in pharmaceutical formulations .
Properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUSICWAKBTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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